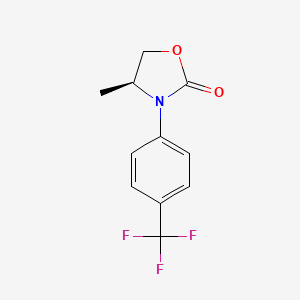
3-(Trifluoromethyl)cyclobutanecarbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trifluoromethyl)cyclobutanecarbonyl chloride is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclobutanecarbonyl chloride moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of cyclobutanecarbonyl chloride using trifluoromethylating agents such as trifluoromethyl sulfonyl chloride under photoredox catalysis .
Industrial Production Methods
Industrial production of 3-(Trifluoromethyl)cyclobutanecarbonyl chloride may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of photoredox catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
3-(Trifluoromethyl)cyclobutanecarbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Amides, esters, and thioesters.
Oxidation Reactions: Oxidized derivatives of the cyclobutanecarbonyl chloride.
Reduction Reactions: Reduced forms of the compound, potentially leading to alcohols or hydrocarbons.
科学的研究の応用
3-(Trifluoromethyl)cyclobutanecarbonyl chloride has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with enhanced metabolic stability and bioavailability.
作用機序
The mechanism of action of 3-(Trifluoromethyl)cyclobutanecarbonyl chloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can lead to the modulation of enzyme activity or the inhibition of specific biochemical pathways .
類似化合物との比較
Similar Compounds
- 3-(Trifluoromethyl)benzyl chloride
- 3-(Trifluoromethyl)benzoyl chloride
- Trifluoromethyl sulfonyl chloride
Comparison
3-(Trifluoromethyl)cyclobutanecarbonyl chloride is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties compared to similar compounds like 3-(Trifluoromethyl)benzyl chloride and 3-(Trifluoromethyl)benzoyl chloride. The presence of the cyclobutane ring can influence the compound’s reactivity and interaction with other molecules, making it a valuable building block in synthetic chemistry .
特性
分子式 |
C6H6ClF3O |
|---|---|
分子量 |
186.56 g/mol |
IUPAC名 |
3-(trifluoromethyl)cyclobutane-1-carbonyl chloride |
InChI |
InChI=1S/C6H6ClF3O/c7-5(11)3-1-4(2-3)6(8,9)10/h3-4H,1-2H2 |
InChIキー |
GCAWLKZNHKTPDY-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1C(F)(F)F)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


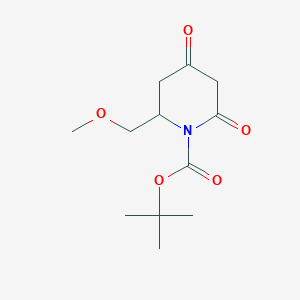
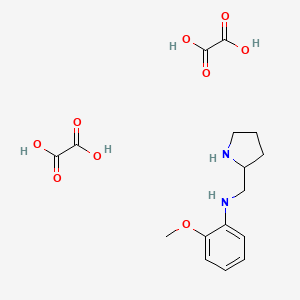
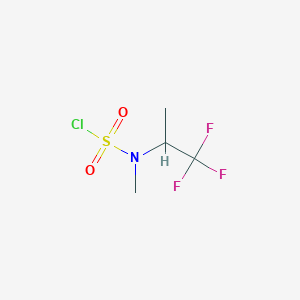
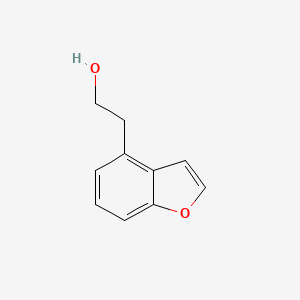
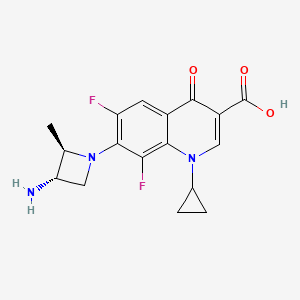
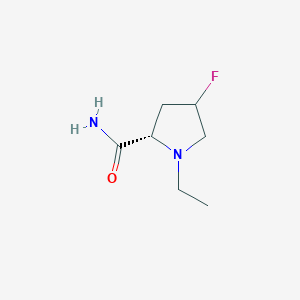
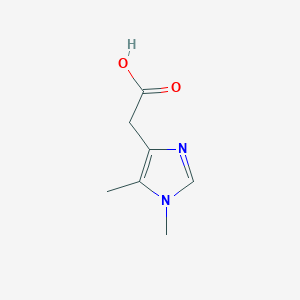
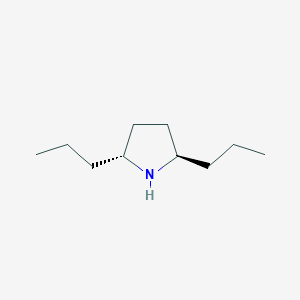

![2-(Difluoromethyl)benzo[d]oxazol-7-ol](/img/structure/B12862088.png)
![5-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B12862096.png)

![1-Iododibenzo[b,d]furan-2-ol](/img/structure/B12862106.png)
